molecular formula C6H5NO4S B1600096 Methyl 3-nitrothiophene-2-carboxylate CAS No. 75735-44-3

Methyl 3-nitrothiophene-2-carboxylate

Cat. No. B1600096
CAS RN: 75735-44-3
M. Wt: 187.18 g/mol
InChI Key: DDLFZCCIZTVFBQ-UHFFFAOYSA-N
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Description

“Methyl 3-nitrothiophene-2-carboxylate” is a chemical compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-nitrothiophene-2-carboxylate”, has been highlighted in recent literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-nitrothiophene-2-carboxylate” is C6H5NO4S . The compound crystallizes in the monoclinic crystal system P21/c space group . The molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .


Chemical Reactions Analysis

The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . The lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .

Scientific Research Applications

Synthesis and Characterization

  • Reductive Chemistry and Oxidation Processes : Glover, Huddleston, and Wood (2013) explored the reductive chemistry of Methyl 3-nitrothiophene-2-carboxylate, using bismuth(III) chloride/potassium borohydride, leading to the production of various compounds including azothiophene and azoxythiophene through different oxidation stages (Glover, Huddleston, & Wood, 2013).

  • Catalysis in Aromatic Nucleophilic Substitution : A study by Consiglio et al. (1981) demonstrated the use of Methyl 3-nitrothiophene-2-carboxylate in catalytic processes, specifically in the nucleophilic substitution reactions with piperidine, highlighting its role in facilitating chemical transformations (Consiglio, Arnone, Spinelli, & Noto, 1981).

Medical and Biological Applications

  • Radiosensitizers and Bioreductively Activated Cytotoxins : Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides with Methyl 3-nitrothiophene-2-carboxylate as a precursor. These compounds were evaluated for their potential as radiosensitizers and cytotoxins, highlighting the compound's relevance in cancer treatment research (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).

  • Synthesis of Nitrothiophene-Carboxamides for PARP Inhibition : A study by Shinkwin and Threadgill (1999) on the synthesis of thiophenecarboxamides, which are derived from Methyl 3-nitrothiophene-2-carboxylate, revealed their potential as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair, thus underscoring its potential in cancer therapy (Shinkwin & Threadgill, 1999).

Spectroscopic and Computational Studies

  • Molecular Structure Analysis : Tarı, Gümüş, and Ağar (2015) conducted a comprehensive study on the crystal structure of a derivative of Methyl 3-nitrothiophene-2-carboxylate. Their research included spectroscopic studies and quantum mechanical calculations, contributing to a deeper understanding of the compound’s molecular properties (Tarı, Gümüş, & Ağar, 2015).

  • othiophene-2-Carboxylate, a related compound, involved analyzing its crystal structure and conducting computational studies. This research offers insights into the compound's intermolecular interactions and properties, relevant for organic synthesis and materials science (Tao, Han, Sun, Sun, Zhang, Liu, Du, & Liu, 2020).

Future Directions

Thiophene-based analogs, such as “Methyl 3-nitrothiophene-2-carboxylate”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction in this field could involve further exploration of the biological activities and potential applications of these compounds.

properties

IUPAC Name

methyl 3-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLFZCCIZTVFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456559
Record name Methyl 3-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitrothiophene-2-carboxylate

CAS RN

75735-44-3
Record name Methyl 3-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of methyl 3-aminothiophene-2-carboxylate (5 g, 31.8 mmol) in Conc. HCl (4.77 ml) was added aq. solution of sodium nitrite (2.195 g, 31.8 mmol) slowly at 0-5° C. Reaction mixture was stirred at 0-5° C. for 1 h. To this was added aq. solution of sodium tetrafluoroborate (5.24 g, 47.7 mmol) in one lot. After 30 min. precipitated product was filtered. The product was added to the stirring suspension of copper bronze (6.06 g, 95 mmol) and sodium nitrite (26.3 g, 382 mmol) in water (100 ml). Reaction mixture was stirred at 25° C. for 1 h. Reaction mixture was diluted with water and EtOAc and filtered through Hyflow bed. The organic layer was separated and distilled out to get crude product which was column purified using 0-5% EtOAC in hexane to get titled compound as light yellow solid in 63% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.195 g
Type
reactant
Reaction Step One
Name
Quantity
4.77 mL
Type
solvent
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
26.3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
6.06 g
Type
catalyst
Reaction Step Four
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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